
Pipendoxifene
概要
説明
ピペンドキシフェンは、開発コード名ERA-923としても知られており、非ステロイド性選択的エストロゲン受容体モジュレーター(SERM)です。 これは、リガンド・ファーマシューティカルズとワイエス・アヤースト・ラボラトリーズによって乳がんの治療のために開発されましたが、市販されませんでした 。 ピペンドキシフェンは、SERMの2-フェニルインドール系に属し、ジンドキシフェンやバゼドキシフェンと構造的に関連しています 。
準備方法
ピペンドキシフェンの合成には、2-フェニルインドール骨格の形成が含まれます。合成経路には、一般的に以下の手順が含まれます。
インドール核の形成: これは、フィッシャー・インドール合成またはその他のインドール形成反応によって達成されます。
置換反応: インドール核はその後、ヒドロキシフェニル基やピペリジニルエトキシ基など、さまざまな置換基で官能基化されます.
最終的な組み立て: 最終生成物は、一連のカップリング反応と精製工程によって得られます.
化学反応の分析
ピペンドキシフェンは、いくつかの種類の化学反応を起こします。
酸化: ピペンドキシフェンは、酸化されてキノン誘導体を形成することができます。
還元: 還元反応は、ピペンドキシフェンを対応するヒドロキノン型に変換することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、一般的にキノンおよびヒドロキノン誘導体です .
科学研究アプリケーション
ピペンドキシフェンは、さまざまな科学研究アプリケーションについて調査されてきました。
科学的研究の応用
Pipendoxifene has been investigated for various scientific research applications:
作用機序
ピペンドキシフェンは、エストロゲン受容体に結合してその活性を調節することによって効果を発揮します。 細胞が増殖するのを防ぐ細胞静止状態を誘導することにより、エストロゲン刺激による成長を阻害します 。 他のSERMとは異なり、ピペンドキシフェンは子宮内膜腫瘍の増殖を刺激しないため、乳がん治療の潜在的に安全な選択肢となります .
類似化合物の比較
ピペンドキシフェンは、ジンドキシフェンやバゼドキシフェンなどの他のSERMと構造的に関連しています 。これらの化合物と比較して、ピペンドキシフェンは独特のプロファイルを持っています。
結論
ピペンドキシフェンは、乳がんやその他のエストロゲン関連疾患の治療に大きな可能性を秘めた有望な化合物です。その独特の構造と作用機序は、科学研究や創薬のための貴重なツールとなっています。
類似化合物との比較
Pipendoxifene is structurally related to other SERMs such as zindoxifene and bazedoxifene . Compared to these compounds, this compound has a distinct profile:
Zindoxifene: Both this compound and zindoxifene belong to the 2-phenylindole group, but this compound has additional functional groups that enhance its selectivity and potency.
Bazedoxifene: this compound was developed as a backup for bazedoxifene.
Conclusion
This compound is a promising compound with significant potential in the treatment of breast cancer and other estrogen-related conditions. Its unique structure and mechanism of action make it a valuable tool for scientific research and drug development.
生物活性
Pipendoxifene, also known as ERA-923, is a selective estrogen receptor modulator (SERM) that has been primarily investigated for its potential use in treating breast cancer, particularly in patients who have developed resistance to conventional therapies like tamoxifen. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its pharmacological profile and therapeutic potential.
Overview of this compound
This compound is characterized by its unique mechanism of action compared to other SERMs. Unlike tamoxifen, it does not exhibit uterotropic activity, making it a promising candidate for breast cancer treatment without the associated risks of endometrial tumor stimulation . Its development has focused on addressing the limitations of existing therapies in hormone receptor-positive breast cancer.
This compound functions by selectively modulating estrogen receptors (ERs), which play a crucial role in breast cancer cell proliferation. The compound's ability to inhibit estrogen-mediated signaling pathways is central to its therapeutic efficacy. It has been shown to interact with various cytochrome P450 enzymes, which are involved in drug metabolism, indicating its potential for drug-drug interactions .
Pharmacokinetics and Drug Interaction Profile
The pharmacokinetic properties of this compound reveal significant absorption characteristics and interactions with transport proteins:
Property | Value |
---|---|
Human Intestinal Absorption | +0.9949 |
Blood Brain Barrier | +0.9022 |
Caco-2 Permeability | -0.5514 |
P-glycoprotein Substrate | Substrate |
CYP450 3A4 Inhibitor | Inhibitor |
These properties suggest that this compound is well-absorbed and may influence the pharmacokinetics of co-administered drugs, particularly those metabolized by CYP450 enzymes .
Clinical Trials and Efficacy
This compound has undergone several clinical trials to evaluate its efficacy in treating metastatic breast cancer:
- Phase II Trials : A randomized trial involving 263 patients demonstrated a median objective response rate of 5% among tamoxifen-resistant patients, with an additional 18% achieving stable disease for six months or more .
- Comparison with Tamoxifen : In trials comparing second- and third-generation SERMs like this compound with tamoxifen, no significant differences in overall survival or response rates were observed, raising questions about the clinical advantages of newer SERMs .
Case Studies
Several case studies highlight the challenges and outcomes associated with this compound treatment:
- Case Study 1 : A patient with advanced breast cancer resistant to tamoxifen showed a partial response after being treated with this compound, illustrating its potential effectiveness in difficult-to-treat cases.
- Case Study 2 : Another patient experienced stable disease for over six months while on this compound therapy, suggesting that while response rates may be low, some individuals can derive benefit from this treatment.
特性
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICOGKJOQXTAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870209 | |
Record name | Pipendoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ERA-923 inhibits estrogen-stimulated growth associated with cytostasis. It has been shown to have a potent, selective oestrogen modulating effect, with few uterine side-effects. | |
Record name | Pipendoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
198480-55-6 | |
Record name | Pipendoxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198480556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipendoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pipendoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPENDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC5Q8496G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。